Antiviral agent 19

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El agente antiviral 19 es un compuesto sintético diseñado para inhibir la replicación de los virus. Ha mostrado actividad antiviral de amplio espectro contra varios virus, incluido el virus del síndrome respiratorio agudo severo coronavirus 2 (SARS-CoV-2), el virus de la influenza y el virus de la hepatitis C. El compuesto es parte de una clase de agentes antivirales que se dirigen a proteínas o enzimas virales específicas, evitando así que el virus se replique y se propague dentro del huésped.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del agente antiviral 19 implica múltiples pasos, comenzando con la preparación de intermediarios clave. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la estructura central: La estructura central del agente antiviral 19 se sintetiza a través de una serie de reacciones de condensación que involucran aldehídos aromáticos y aminas.

Modificaciones de grupos funcionales: La estructura central luego se modifica introduciendo varios grupos funcionales a través de reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, agentes alquilantes y agentes acilantes.

Purificación y aislamiento: El producto final se purifica utilizando técnicas como la recristalización, la cromatografía en columna y la cromatografía líquida de alto rendimiento (HPLC).

Métodos de producción industrial

La producción industrial del agente antiviral 19 implica la ampliación de la ruta sintética para producir grandes cantidades del compuesto. Esto generalmente requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para asegurar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se utilizan a menudo para optimizar el proceso de producción y reducir los costos.

Análisis De Reacciones Químicas

Tipos de reacciones

El agente antiviral 19 se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales con otros grupos, utilizando reactivos como halógenos, haluros de alquilo o cloruros de acilo.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico, peróxido de hidrógeno en presencia de un catalizador.

Reducción: Borohidruro de sodio en metanol o etanol, hidruro de aluminio y litio en tetrahidrofurano.

Sustitución: Agentes halogenantes (por ejemplo, cloro, bromo), agentes alquilantes (por ejemplo, yoduro de metilo), agentes acilantes (por ejemplo, cloruro de acetilo).

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del agente antiviral 19, cada uno con propiedades antivirales potencialmente diferentes.

Aplicaciones Científicas De Investigación

El agente antiviral 19 se ha estudiado ampliamente por sus aplicaciones en varios campos:

Química: Se utiliza como un compuesto modelo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.

Biología: Investigado por sus efectos en la replicación viral y su potencial como agente terapéutico contra infecciones virales.

Medicina: Evaluado en ensayos preclínicos y clínicos por su eficacia en el tratamiento de enfermedades virales como COVID-19, influenza y hepatitis C.

Industria: Empleado en el desarrollo de recubrimientos y materiales antivirales para su uso en entornos de atención médica para prevenir la propagación de infecciones.

Mecanismo De Acción

El agente antiviral 19 ejerce sus efectos al dirigirse a proteínas o enzimas virales específicas esenciales para la replicación viral. El compuesto se une al sitio activo de estas proteínas, inhibiendo su función y evitando que el virus se replique. Los objetivos moleculares clave incluyen polimerasas virales, proteasas y receptores de entrada. La inhibición de estos objetivos interrumpe el ciclo de vida viral, lo que lleva a una reducción de la carga viral y un alivio de los síntomas.

Comparación Con Compuestos Similares

El agente antiviral 19 se compara con otros compuestos similares, como el remdesivir, el favipiravir y el molnupiravir. Si bien todos estos compuestos exhiben actividad antiviral, el agente antiviral 19 es único en su eficacia de amplio espectro y sus objetivos moleculares específicos. Los compuestos similares incluyen:

Remdesivir: Un análogo de nucleósido que inhibe la ARN polimerasa viral.

Favipiravir: Un derivado de pirazincarboxamida que inhibe la ARN polimerasa dependiente de ARN viral.

Molnupiravir: Un análogo de nucleósido que induce la mutagénesis del ARN viral.

El agente antiviral 19 destaca por su estructura y mecanismo de acción únicos, lo que lo convierte en un candidato prometedor para su posterior desarrollo y uso clínico.

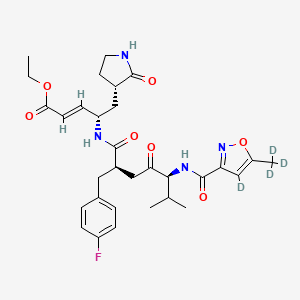

Propiedades

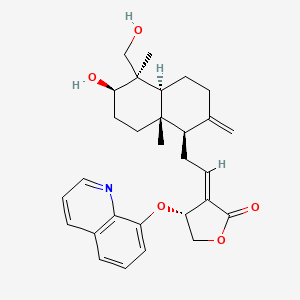

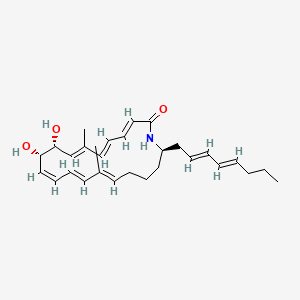

Fórmula molecular |

C29H35NO5 |

|---|---|

Peso molecular |

477.6 g/mol |

Nombre IUPAC |

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-quinolin-8-yloxyoxolan-2-one |

InChI |

InChI=1S/C29H35NO5/c1-18-9-12-24-28(2,14-13-25(32)29(24,3)17-31)21(18)11-10-20-23(16-34-27(20)33)35-22-8-4-6-19-7-5-15-30-26(19)22/h4-8,10,15,21,23-25,31-32H,1,9,11-14,16-17H2,2-3H3/b20-10+/t21-,23+,24+,25-,28+,29+/m1/s1 |

Clave InChI |

YBVRDYYPMSHRIF-JFKJDLBZSA-N |

SMILES isomérico |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@H](COC3=O)OC4=CC=CC5=C4N=CC=C5)(C)CO)O |

SMILES canónico |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)OC4=CC=CC5=C4N=CC=C5)(C)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)